molecular formula C11H12N2O2 B1643808 benzyl N-(1-cyanoethyl)carbamate

benzyl N-(1-cyanoethyl)carbamate

Cat. No.: B1643808
M. Wt: 204.22 g/mol
InChI Key: RKPTZVZVBGXQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its potential therapeutic and industrial applications. This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a cyano group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl N-(1-cyanoethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanoethylamine under mild conditions . The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of benzyl 1-cyanoethylcarbamate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

benzyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-cyanoethylcarbamate oxides, while reduction can produce benzyl 1-aminoethylcarbamate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl N-(1-cyanoethyl)carbamate is unique due to the presence of both a benzyl group and a cyano group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-(1-cyanoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTZVZVBGXQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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